molecular formula C14H20O B6287754 2-(2,6-Dimethylphenyl)cyclohexan-1-ol CAS No. 2737207-35-9

2-(2,6-Dimethylphenyl)cyclohexan-1-ol

Cat. No.: B6287754
CAS No.: 2737207-35-9
M. Wt: 204.31 g/mol
InChI Key: XGMJMUYJLDOTBU-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a 2,6-dimethylphenyl substituent at the 2-position of the cyclohexane ring. This compound combines a hydrophobic aromatic moiety with a hydroxyl group, imparting both lipophilic and polar characteristics. The 2,6-dimethylphenyl group is a common motif in bioactive molecules, often influencing steric and electronic properties critical for binding interactions .

Properties

IUPAC Name

2-(2,6-dimethylphenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-10-6-5-7-11(2)14(10)12-8-3-4-9-13(12)15/h5-7,12-13,15H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMJMUYJLDOTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Addition to Cyclohexenone

Cyclohexenone reacts with 2,6-dimethylphenylmagnesium bromide in THF at -78°C, forming a tertiary alcohol that undergoes acid-catalyzed dehydration to the conjugated enone. Subsequent hydrogenation (H₂, Pd/C) yields the saturated ketone.

Catalytic Hydrogenation of the Ketone

The ketone is reduced using sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (10% Pd/C, 1 atm H₂), affording the secondary alcohol in >90% yield.

Data Table 1: Reduction Methods for 2-(2,6-Dimethylphenyl)cyclohexanone

Reducing AgentSolventTemperatureYield (%)Purity (GC-MS)
NaBH₄MeOH0°C→RT9298%
H₂/Pd/CEtOAc25°C8895%

Suzuki-Miyaura Cross-Coupling of Bromocyclohexanol

A palladium-catalyzed coupling between 2-bromocyclohexan-1-ol and 2,6-dimethylphenyl boronic acid provides a regioselective route. Optimized conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and a dioxane/water mixture at 80°C.

Challenges :

  • Substrate Accessibility : 2-Bromocyclohexan-1-ol requires multi-step synthesis from cyclohexene via bromohydrin formation.

  • Side Reactions : Competing β-hydride elimination may form cyclohexanone, necessitating careful temperature control.

Acid-Catalyzed Cyclization of γ,δ-Epoxy Alcohols

A less conventional approach involves cyclizing γ,δ-epoxy alcohols under Brønsted acid conditions (e.g., H₂SO₄). For example, 5,6-epoxy-1-(2,6-dimethylphenyl)hexan-1-ol undergoes intramolecular ring-opening to form the cyclohexanol derivative. This method, while elegant, suffers from low yields (<30%) due to competing polymerization .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using Dess-Martin periodinane to form the corresponding ketone.

    Reduction: Hydrogenation of the compound can be achieved using palladium catalysts under acidic conditions.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, facilitated by the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions include the corresponding ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,6-Dimethylphenyl)cyclohexan-1-ol has a wide range of applications in scientific research. Its unique structure allows for intriguing applications in various fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include acetamide derivatives and chloroacetamides with the 2,6-dimethylphenyl group. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Use/Activity Source
2-(2,6-Dimethylphenyl)cyclohexan-1-ol C₁₄H₂₀O 204.31 Cyclohexanol, 2,6-dimethylphenyl Not explicitly reported N/A
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide C₁₄H₂₂N₂O 234.33 Acetamide, diethylamino, 2,6-dimethylphenyl Pharmaceutical intermediate Kanto Reagents
Alachlor C₁₄H₂₀ClNO₂ 269.77 Chloro, methoxymethyl, acetamide Herbicide (soil-applied) Pesticide Glossary
Pretilachlor C₁₇H₂₆ClNO₂ 311.85 Chloro, propoxyethyl, acetamide Herbicide (rice paddies) Pesticide Glossary

Key Observations:

  • This contrasts with the acetamide derivatives, which prioritize hydrophobic interactions and enzyme inhibition (e.g., alachlor’s herbicidal activity via lipid biosynthesis disruption) .
  • Substituent Impact: The 2,6-dimethylphenyl group in all compounds contributes steric hindrance, reducing rotational freedom and stabilizing planar conformations. However, the cyclohexanol derivative lacks the electrophilic chlorine or methoxy groups found in herbicidal analogs, suggesting divergent reactivity .

Physicochemical Properties

  • Melting Point: The acetamide analog 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide melts at 66–69°C , whereas alachlor (a chloroacetamide) is a liquid at room temperature. The hydroxyl group in the target compound may elevate its melting point relative to alachlor due to intermolecular hydrogen bonding.
  • Solubility : The hydroxyl group likely increases water solubility compared to wholly lipophilic analogs like pretilachlor, though this remains speculative without experimental validation.

Q & A

Basic: What are the recommended synthetic routes for 2-(2,6-Dimethylphenyl)cyclohexan-1-ol, and what challenges arise in achieving high yields?

Answer:
The compound is typically synthesized via nucleophilic substitution or catalytic coupling reactions. A common approach involves reacting a substituted cyclohexanol derivative with 2,6-dimethylphenylmagnesium bromide under anhydrous conditions. Key challenges include steric hindrance from the 2,6-dimethyl groups, which can reduce reaction efficiency. Optimizing reaction temperature (e.g., −78°C to room temperature) and using catalysts like palladium or nickel complexes may improve yields . Side reactions, such as over-alkylation or oxidation, can be mitigated by controlling stoichiometry and inert atmospheres.

Advanced: How can reaction conditions be optimized to suppress byproduct formation during synthesis?

Answer:
Byproduct formation often stems from incomplete regioselectivity or competing pathways. Strategies include:

  • Solvent selection: Polar aprotic solvents (e.g., THF) enhance nucleophilicity while minimizing side reactions.
  • Catalyst tuning: Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve stereochemical control .
  • Real-time monitoring: Techniques like LC-MS or in-situ IR spectroscopy help identify intermediates and adjust reaction parameters dynamically.
    For example, in a recent protocol, dicyandiamide was used to stabilize reactive intermediates, achieving a 41% yield reduction in unwanted products .

Basic: What storage and handling protocols ensure the stability of this compound?

Answer:

  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Handling: Use gloveboxes or fume hoods with PPE (nitrile gloves, safety goggles) to avoid dermal exposure .
  • Solubility: Prepare stock solutions in anhydrous DMSO or ethanol (10 mM) to avoid precipitation .

Advanced: How can crystallographic data discrepancies be resolved for structural elucidation?

Answer:
Discrepancies in X-ray diffraction data (e.g., absorption errors, twinning) require:

  • Empirical corrections: Apply spherical harmonic functions (e.g., Blessing’s method) to model anisotropic absorption .
  • Software tools: Use SHELX suite for robust refinement, particularly SHELXL for small-molecule structures and SHELXD for phase resolution .
  • Validation: Cross-check with spectroscopic data (NMR, IR) to confirm bond lengths and angles.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR: ¹H/¹³C NMR identifies substituent positions (e.g., cyclohexanol OH proton at δ 1.5–2.0 ppm; aromatic protons at δ 6.8–7.2 ppm).
  • MS: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 205.18).
  • IR: O-H stretch (~3200 cm⁻¹) and C-O vibrations (~1100 cm⁻¹) validate functional groups.

Advanced: How can computational and experimental LogP values be reconciled for this compound?

Answer:
Experimental LogP is determined via shake-flask or HPLC methods, while computational tools (e.g., ChemAxon) may overestimate hydrophobicity due to the compound’s rigid cyclohexanol ring. Strategies include:

  • Solvent system calibration: Use octanol-water partitioning with internal standards (e.g., caffeine) .
  • Molecular dynamics simulations: Adjust force-field parameters to account for steric effects from the 2,6-dimethyl groups.

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Exposure control: Use local exhaust ventilation and avoid inhalation/ingestion .
  • First aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Waste disposal: Incinerate in EPA-approved facilities to prevent environmental release .

Advanced: What strategies elucidate structure-activity relationships (SAR) for neuroprotective applications?

Answer:

  • Derivatization: Synthesize analogs (e.g., varying substituents on the phenyl ring) and test in neuronal cell models.
  • Docking studies: Use AutoDock or Schrödinger to predict interactions with targets like NMDA receptors .
  • In vitro assays: Measure antioxidant activity (e.g., DPPH scavenging) and correlate with structural features.

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